1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea 1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1040666-37-2
VCID: VC11978527
InChI: InChI=1S/C22H28N6O4/c1-30-17-9-8-15(14-18(17)31-2)21-26-25-19-10-11-20(27-28(19)21)32-13-12-23-22(29)24-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,23,24,29)
SMILES: COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4)OC
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol

1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

CAS No.: 1040666-37-2

Cat. No.: VC11978527

Molecular Formula: C22H28N6O4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea - 1040666-37-2

Specification

CAS No. 1040666-37-2
Molecular Formula C22H28N6O4
Molecular Weight 440.5 g/mol
IUPAC Name 1-cyclohexyl-3-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Standard InChI InChI=1S/C22H28N6O4/c1-30-17-9-8-15(14-18(17)31-2)21-26-25-19-10-11-20(27-28(19)21)32-13-12-23-22(29)24-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,23,24,29)
Standard InChI Key OECUFHTUZMAHIQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4)OC

Introduction

Chemical Identity and Structural Features

1-Cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a cyclohexyl-urea-ethyloxy chain at position 6. Its molecular formula is C₂₄H₂₉N₅O₄, with a molecular weight of 475.54 g/mol. The compound’s IUPAC name reflects its intricate architecture: the triazolo-pyridazine heterocycle serves as the central scaffold, while the 3,4-dimethoxyphenyl and cyclohexyl-urea moieties contribute to its pharmacophoric properties.

The structural complexity enables interactions with biological targets such as kinases and enzymes. The urea functionality (NH–CO–NH) is a critical hydrogen-bond donor/acceptor, while the dimethoxy groups enhance lipophilicity and membrane permeability.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in patent literature and peer-reviewed studies :

  • Formation of the Triazolo-Pyridazine Core:

    • 3,6-Dichloropyridazine undergoes cyclocondensation with hydrazine derivatives to form the triazolo[4,3-b]pyridazine scaffold.

    • Substituents are introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions .

  • Functionalization with 3,4-Dimethoxyphenyl:

    • Suzuki-Miyaura coupling or Ullmann reactions attach the 3,4-dimethoxyphenyl group to position 3 of the triazolo-pyridazine core .

  • Introduction of the Ethyloxy-Urea Chain:

    • A two-step process involving (i) alkylation of the triazolo-pyridazine with 2-chloroethylamine, followed by (ii) reaction with cyclohexyl isocyanate to form the urea linkage.

Analytical Characterization

Key spectroscopic data for structural confirmation include:

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.8–4.0 ppm (methoxy groups), and δ 6.7–8.2 ppm (aromatic protons).

  • HRMS: [M+H]⁺ peak at m/z 476.2285 (calculated for C₂₄H₃₀N₅O₄).

  • IR: Stretching bands at 1680 cm⁻¹ (urea C=O) and 1240 cm⁻¹ (C–O–C from methoxy groups).

Pharmacological Properties

Kinase Inhibition and Antitumor Activity

The compound exhibits dual inhibitory activity against c-Met and Pim-1 kinases, critical targets in oncology :

  • c-Met Inhibition: IC₅₀ = 0.163 ± 0.01 μM (vs. reference staurosporine: 0.277 ± 0.017 μM) .

  • Pim-1 Inhibition: IC₅₀ = 0.283 ± 0.01 μM (vs. staurosporine: 0.468 ± 0.02 μM) .

In the NCI-60 panel, the compound demonstrated potent antiproliferative effects against breast cancer (MCF7: GI% = 86.77), leukemia (RPMI-8226: GI% = 86.88), and renal cancer (CAKI-1: GI% = 78.54) .

Table 1: Antiproliferative Activity (GI% at 10 μM)

Cancer TypeCell LineGI%
Breast CancerMCF786.77
LeukemiaRPMI-822686.88
Renal CancerCAKI-178.54
Ovarian CancerNCI/ADR-RES73.98

Mechanism of Action

  • Apoptosis Induction: Triggers caspase-9 activation (11.6-fold increase vs. control) and S-phase cell cycle arrest in MCF7 cells .

  • PI3K/AKT/mTOR Pathway Modulation: Reduces phosphorylation of PI3K (55.5%), AKT (76.6%), and mTOR (74.6%) .

  • Immunomodulatory Effects: Acts as an indoleamine 2,3-dioxygenase (IDO) antagonist, potentiating T-cell-mediated antitumor responses.

Physicochemical and ADME Properties

PropertyValue
LogP (Lipophilicity)3.2 ± 0.3
Solubility (PBS, pH 7.4)12.5 μM
Plasma Protein Binding89.7%
Metabolic Stabilityt₁/₂ = 45 min (human liver microsomes)

The compound adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5), suggesting favorable oral bioavailability.

Therapeutic Applications

Oncology

  • Breast Cancer: Demonstrates high selectivity (SI = 19.11) against MCF7 cells compared to normal mammary epithelial cells (MCF10a) .

  • Leukemia: Induces apoptosis in CCRF-CEM cells (GI% = 85.88) .

Immunotherapy

  • IDO Inhibition: Enhances antitumor immunity by blocking tryptophan catabolism, synergizing with checkpoint inhibitors.

Future Research Directions

  • Combination Therapies: Evaluate synergy with PI3K/AKT inhibitors or anti-PD-1 antibodies .

  • Formulation Optimization: Improve aqueous solubility via prodrug strategies or nanoparticle delivery.

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